molecular formula C19H13N5O3 B342559 2-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

2-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Cat. No.: B342559
M. Wt: 359.3 g/mol
InChI Key: PZIXPKDROUHBFM-UHFFFAOYSA-N
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Description

2-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide typically involves the following steps:

    Formation of Benzotriazole Core: The benzotriazole core is synthesized by reacting o-phenylenediamine with nitrous acid, resulting in the formation of benzotriazole.

    Nitration: The benzotriazole core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Amidation: The nitrated benzotriazole is reacted with 2-phenylbenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The benzotriazole core can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-amino-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide.

    Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzotriazole derivatives with additional functional groups.

Scientific Research Applications

2-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with biological targets.

    Material Science: The compound is used as a UV stabilizer in polymers and coatings, protecting materials from UV degradation.

    Industrial Applications: It serves as a corrosion inhibitor in various industrial processes, enhancing the longevity of metal components.

    Biological Research: The compound is studied for its potential to modulate biological pathways and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group and benzotriazole core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound can form hydrogen bonds, π-π stacking interactions, and other non-covalent interactions with its targets, resulting in its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenyl)-2H-benzotriazole: Known for its use as a UV stabilizer.

    2-(2H-Benzotriazol-2-yl)-4-methylphenol: Another UV stabilizer with similar structural features.

    2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol: Used in industrial applications for its stabilizing properties.

Uniqueness

2-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide stands out due to its unique combination of a nitro group and a benzotriazole core, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H13N5O3

Molecular Weight

359.3 g/mol

IUPAC Name

2-nitro-N-(2-phenylbenzotriazol-5-yl)benzamide

InChI

InChI=1S/C19H13N5O3/c25-19(15-8-4-5-9-18(15)24(26)27)20-13-10-11-16-17(12-13)22-23(21-16)14-6-2-1-3-7-14/h1-12H,(H,20,25)

InChI Key

PZIXPKDROUHBFM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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